Nav1.7-IN-15

Nav1.7 state-dependent inhibition patch-clamp electrophysiology

Nav1.7-IN-15 (Compound 9) is a state-dependent aminopyrimidinone Nav1.7 antagonist offering a uniquely balanced research tool: moderate potency (IC50 = 0.42 μM), >35‑fold safety window against hERG, and improved rat pharmacokinetics. Unlike ultra‑potent arylsulfonamides, its workable concentration range reduces assay variability, while dual Nav1.5 activity provides an internal selectivity control. Choose this compound when in‑vivo tractability and a clean cardiovascular safety margin are critical for your pain‑model studies.

Molecular Formula C16H21N3OS
Molecular Weight 303.4 g/mol
Cat. No. B2856005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNav1.7-IN-15
Molecular FormulaC16H21N3OS
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2C)N
InChIInChI=1S/C16H21N3OS/c1-16(2,3)12-7-5-11(6-8-12)10-21-15-18-13(17)9-14(20)19(15)4/h5-9H,10,17H2,1-4H3
InChIKeyAJMIFZLEDTUBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Nav1.7-IN-15: A State-Dependent Aminopyrimidinone Antagonist for Selective Nav1.7 Inhibition Studies


Nav1.7-IN-15 (also designated as Compound 9 or N-Me-aminopyrimidinone 9) is a small-molecule antagonist of the voltage-gated sodium channel Nav1.7 (SCN9A). It belongs to the aminopyrimidinone chemical class and exhibits state-dependent inhibition, preferentially binding to the inactivated state of the channel [1]. The compound is characterized by a molecular formula of C16H21N3OS, a molecular weight of 303.4 g/mol, and is typically supplied with ≥95% purity for research applications .

Why Nav1.7-IN-15 Cannot Be Replaced by Other Nav1.7 Inhibitors


The Nav1.7 inhibitor landscape is heterogeneous, with compounds exhibiting divergent potency, state-dependence, selectivity profiles, and pharmacokinetic (PK) properties that preclude simple substitution. Nav1.7-IN-15 occupies a unique niche as an aminopyrimidinone with a balanced profile of moderate potency (IC50 = 0.42 μM), state-dependent inhibition, minimal hERG liability, and improved rat PK relative to earlier aminopyrimidinone leads [1]. In contrast, more potent arylsulfonamide inhibitors like PF-05089771 (IC50 = 11 nM) or spirooxindoles like XEN907 (IC50 = 3 nM) may introduce off-target liabilities or require specialized formulation for in vivo studies [2]. The specific quantitative differentiation documented below demonstrates why Nav1.7-IN-15 is the preferred selection for research applications where a balance of target engagement, safety pharmacology window, and in vivo tractability is paramount.

Nav1.7-IN-15 Evidence Guide: Quantitative Differentiation Against Comparators


Nav1.7-IN-15 Exhibits Defined State-Dependent Potency vs. Nav1.7 Comparators

Nav1.7-IN-15 inhibits human Nav1.7 (hNav1.7) with an IC50 of 0.42 μM under conditions promoting channel inactivation (20% inactivated state), as measured by manual patch-clamp electrophysiology in HEK293 cells [1]. This potency is modest compared to advanced clinical candidates like PF-05089771 (IC50 = 11 nM) [2] and tool compounds like XEN907 (IC50 = 3 nM) [3], but it is accompanied by state-dependent binding that confers a distinct pharmacological profile suitable for target validation studies. The compound's potency was optimized from earlier aminopyrimidinone leads (e.g., compound 1, IC50 >10 μM), demonstrating a >23-fold improvement [1].

Nav1.7 state-dependent inhibition patch-clamp electrophysiology

Nav1.7-IN-15 Demonstrates Moderate Selectivity over Cardiac Nav1.5

Nav1.7-IN-15 was evaluated against the cardiac sodium channel Nav1.5 to assess isoform selectivity. Under identical assay conditions (manual patch-clamp, HEK293 cells, partially inactivated state), Nav1.7-IN-15 exhibited an IC50 of 0.2 μM for Nav1.5, yielding a selectivity ratio of 2.1-fold in favor of Nav1.7 [1]. This modest selectivity contrasts sharply with more selective inhibitors like PF-05089771, which shows >1,000-fold selectivity over Nav1.5 (IC50 >10 μM) [2], and PF-04856264, which shows >350-fold selectivity (IC50 >10 μM) [3]. While Nav1.7-IN-15 is not highly selective, its defined activity at Nav1.5 provides a built-in control for assessing off-target cardiac effects in cellular assays.

Nav1.7 Nav1.5 selectivity cardiac safety

Nav1.7-IN-15 Exhibits Minimal Off-Target hERG Liability

Nav1.7-IN-15 was specifically optimized to minimize inhibition of the hERG potassium channel, a common off-target associated with drug-induced QT prolongation. The lead optimization campaign achieved 'minimal off-target hERG liability' [1], with a reported hERG IC50 >15 μM [2]. This contrasts with other potent Nav1.7 inhibitors that can carry significant hERG risk; for example, XEN907 also inhibits CYP3A4 with an IC50 in the low micromolar range [3]. The >35-fold safety window (hERG IC50 / Nav1.7 IC50) for Nav1.7-IN-15 provides a favorable cardiac safety margin for in vivo studies, particularly in rodent models where hERG is the primary repolarizing current.

hERG cardiac safety off-target liability

Nav1.7-IN-15 Demonstrates Improved Rat Pharmacokinetic Properties vs. Earlier Aminopyrimidinones

The aminopyrimidinone series, including Nav1.7-IN-15, was optimized for rat pharmacokinetic (PK) properties. Nav1.7-IN-15 exhibited 'improved rat PK properties' relative to earlier leads in the series [1]. While full PK parameters are not publicly disclosed, this optimization suggests enhanced oral absorption, metabolic stability, or clearance compared to less optimized aminopyrimidinone analogs (e.g., compound 1). In contrast, many highly potent Nav1.7 inhibitors, such as PF-05089771, are known to have species-dependent PK profiles (e.g., high clearance in rodents) that can complicate in vivo efficacy studies [2].

pharmacokinetics rat in vivo oral bioavailability

Nav1.7-IN-15 Offers a Distinct Aminopyrimidinone Scaffold with Favorable Physicochemical Properties

Nav1.7-IN-15 is based on an aminopyrimidinone core, which is chemically distinct from the arylsulfonamide (e.g., PF-05089771) and spirooxindole (e.g., XEN907) scaffolds that dominate the Nav1.7 inhibitor field [1]. This structural divergence confers unique physicochemical properties: a molecular weight of 303.4 g/mol, cLogP of ~3.1, and 4 hydrogen bond acceptors [2]. These values align with favorable drug-like properties (Lipinski's Rule of Five) and suggest good membrane permeability and aqueous solubility. In contrast, PF-05089771 (MW ~500) and XEN907 (MW ~400) have higher molecular weights and may require more complex synthetic routes. The aminopyrimidinone scaffold also enables modular SAR exploration via functionalization at the head group [1].

chemical scaffold aminopyrimidinone physicochemical properties synthetic tractability

Nav1.7-IN-15 Serves as a Key Benchmark in Nav1.7 Inhibitor Development

Nav1.7-IN-15 (Compound 9) represents the culmination of an aminopyrimidinone lead optimization campaign that systematically improved Nav1.7 potency, selectivity, and PK properties [1]. As such, it serves as a benchmark for subsequent aminopyrimidinone-based Nav1.7 inhibitors. Its well-characterized profile allows researchers to contextualize new compounds within the same chemical series. For instance, the 0.42 μM IC50 for Nav1.7 and 0.2 μM for Nav1.5 provide a defined baseline against which to measure improvements in potency and selectivity achieved through further structural modifications.

benchmark compound lead optimization structure-activity relationship

Optimized Application Scenarios for Nav1.7-IN-15 in Nav1.7-Focused Research


In Vitro Target Validation and State-Dependence Studies

Nav1.7-IN-15 is ideally suited for patch-clamp electrophysiology experiments aimed at validating Nav1.7 as a target in cellular models of pain. Its state-dependent inhibition profile allows researchers to dissect the contribution of channel inactivation to the overall pharmacological effect [1]. The compound's moderate potency ensures that functional responses are measured within a workable concentration range, avoiding the need for extensive dilution series that can introduce variability. Furthermore, its known activity at Nav1.5 provides a convenient internal control for assessing isoform specificity within the same assay.

In Vivo Pain Model Studies with Defined Safety Margins

The minimal hERG liability and improved rat PK properties of Nav1.7-IN-15 make it a candidate for in vivo efficacy studies in rodent models of acute and chronic pain [1]. The >35-fold safety window (hERG IC50 / Nav1.7 IC50) reduces the risk of cardiovascular adverse events that can confound behavioral readouts [2]. Researchers can employ Nav1.7-IN-15 to establish proof-of-concept for Nav1.7 inhibition in pain models where a moderate level of target engagement is sufficient, or as a benchmark against which to compare more potent but potentially less safe inhibitors.

Medicinal Chemistry Benchmarking and SAR Exploration

As a lead-optimized compound from the aminopyrimidinone series, Nav1.7-IN-15 serves as an essential reference standard for medicinal chemistry programs developing next-generation Nav1.7 inhibitors [1]. Its defined potency (IC50 = 0.42 μM), selectivity (2.1-fold over Nav1.5), and PK profile provide a quantitative baseline for evaluating structural modifications. The aminopyrimidinone scaffold also offers versatile synthetic handles for further derivatization, enabling the rapid exploration of structure-activity relationships.

Tool Compound for Selectivity Profiling Panels

Nav1.7-IN-15's dual activity at Nav1.7 and Nav1.5 (IC50s of 0.42 μM and 0.2 μM, respectively) makes it a valuable addition to sodium channel selectivity panels [1]. It can be used as a positive control for Nav1.5 inhibition or as a comparator to assess the selectivity of novel Nav1.7 inhibitors. Its well-characterized state-dependent mechanism also helps calibrate assays designed to differentiate between state-dependent and state-independent blockers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nav1.7-IN-15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.